molecular formula C17H26N2O2 B12071242 Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-

Cat. No.: B12071242
M. Wt: 290.4 g/mol
InChI Key: OKFMRHLQJHVPKJ-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- is a heterocyclic organic compound that features both morpholine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- typically involves the reaction of morpholine with a piperidine derivative. One common method involves the use of potassium carbonate in dimethylformamide at elevated temperatures (around 120°C) to facilitate the reaction . Another method includes the reduction of intermediate compounds using sodium borohydride in methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-[2-(2-piperidin-4-ylphenoxy)ethyl]morpholine

InChI

InChI=1S/C17H26N2O2/c1-2-4-17(16(3-1)15-5-7-18-8-6-15)21-14-11-19-9-12-20-13-10-19/h1-4,15,18H,5-14H2

InChI Key

OKFMRHLQJHVPKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2OCCN3CCOCC3

Origin of Product

United States

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